

A Comparative Analysis of SR14150 and SR16835 in Preclinical Models of Chronic Pain

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and analgesic efficacy of two moderately selective nociceptin/orphanin FQ (NOP) receptor agonists, **SR14150** and SR16835, in the context of chronic pain models. The information presented is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.

Introduction

SR14150 and SR16835 are two investigational compounds that have been evaluated for their potential in treating chronic pain. Both molecules act on the NOP receptor system, which is known to play a complex role in pain modulation. However, their distinct pharmacological profiles at both the NOP and μ -opioid receptors (MOR) result in different effects in chronic pain states. This guide summarizes the key experimental findings to highlight these differences.

In Vitro Pharmacological Profile

The foundational differences between **SR14150** and SR16835 are evident in their in vitro receptor binding and functional activities. **SR14150** exhibits a bifunctional profile as a partial agonist at both NOP and μ -opioid receptors, whereas SR16835 is a more selective full agonist at the NOP receptor with only weak partial agonism at the μ -opioid receptor.[1][2][3]



Compound	NOP Receptor Affinity (Ki)	NOP Receptor Activity	μ-Opioid Receptor (MOR) Affinity	MOR Activity	NOP vs. MOR Selectivity
SR14150	1.5 nM[4]	Partial Agonist[1][3] [4]	High Affinity[4]	Partial Agonist[1][3] [4]	20-fold[2][3] [4]
SR16835	Lower Affinity than SR14150[4]	Full Agonist[1][4]	Low Efficacy[1][4]	Weak Partial Agonist[2]	7-fold[2]

In Vivo Efficacy in a Chronic Neuropathic Pain Model

The differential effects of **SR14150** and SR16835 are particularly pronounced in in vivo studies using the spinal nerve ligation (SNL) model in mice, a well-established model of chronic neuropathic pain.

In SNL mice, **SR14150** demonstrated an increase in tail-flick latency, indicating an antinociceptive effect against thermal stimuli.[1][4] This effect was blocked by the opioid antagonist naloxone, confirming that it is mediated by the μ -opioid receptor.[1][4] In contrast, SR16835 had no significant effect on tail-flick latency in these animals.[1][4]

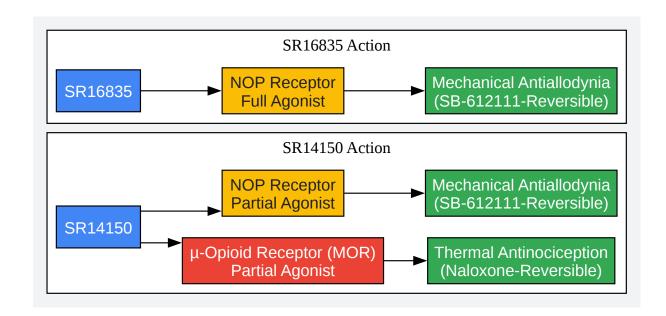
Both **SR14150** and SR16835 showed significant antiallodynic activity, reducing mechanical hypersensitivity in SNL mice.[1][4] Notably, this effect for both compounds was completely blocked by the NOP receptor antagonist SB-612111 and was unaffected by naloxone.[1][4][5] This indicates that the relief from mechanical allodynia is mediated through the NOP receptor system for both compounds.



Compound	Effect on Thermal Nociception (Tail-Flick)	Receptor Mediator (Thermal)	Effect on Mechanical Allodynia (von Frey)	Receptor Mediator (Mechanical)
SR14150	Antinociceptive (Increased Latency)[1][4]	μ-Opioid Receptor[1][4]	Antiallodynic (Increased Withdrawal Threshold)[1][4]	NOP Receptor[1] [4][5]
SR16835	No Effect[1][4]	N/A	Antiallodynic (Increased Withdrawal Threshold)[1][4]	NOP Receptor[1] [4][5]

Signaling Pathways and Mechanism of Action

The distinct in vivo effects of **SR14150** and SR16835 in chronic pain highlight the differential roles of the NOP and μ -opioid systems. The data suggest that in a chronic pain state, an upregulation of the NOP system in the spinal cord may lead to NOP receptor-mediated antiallodynia.[4]





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Caption: Receptor activation and resulting analgesic effects of **SR14150** and SR16835.

The dual agonism of **SR14150** allows it to engage both MOR-mediated thermal antinociception and NOP-mediated mechanical antiallodynia. In contrast, SR16835's activity is primarily focused on the NOP receptor, leading to a selective effect on mechanical allodynia in this chronic pain model.

Experimental Protocols

The following methodologies were employed in the key comparative studies.

- Model: Spinal Nerve Ligation (SNL)[4]
- Species: Mice[4]
- Procedure: The L5 spinal nerve is isolated and tightly ligated with silk suture. This procedure
 induces a state of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral
 hind paw, mimicking symptoms of neuropathic pain.
- Mechanical Allodynia Assessment:
 - Method: von Frey Filaments using the up-down method.[4]
 - Procedure: Animals are placed on a wire mesh platform. Calibrated von Frey filaments
 with increasing buckling weights are applied to the plantar surface of the hind paw to
 determine the paw withdrawal threshold. A lower threshold indicates increased mechanical
 sensitivity (allodynia).
- Thermal Nociception Assessment:
 - Method: Tail-flick assay.[4]
 - Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured as an indicator of thermal pain sensitivity. An increased latency suggests an antinociceptive effect.

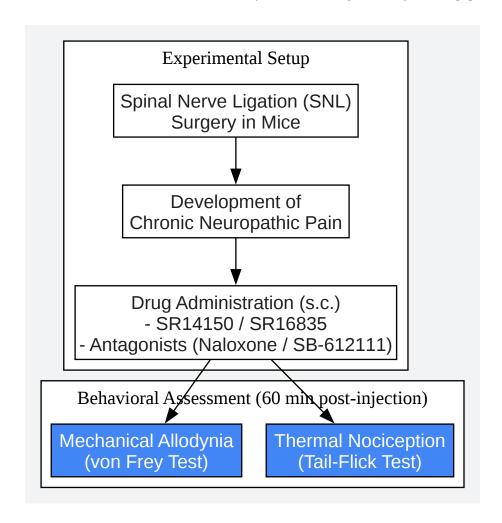


- Compounds: SR14150, SR16835, Morphine (positive control), Naloxone (MOR antagonist), SB-612111 (NOP antagonist).[4]
- Route of Administration: Subcutaneous (s.c.) injection.[4]
- Dosing:

SR14150: 3–10 mg/kg

SR16835: 10–30 mg/kg

Antagonists were administered 10 minutes prior to the agonist injection.[4]



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